[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2703782-29-8
VCID: VC11541862
InChI: InChI=1S/C13H16ClNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H
SMILES:
Molecular Formula: C13H17Cl2NO
Molecular Weight: 274.18 g/mol

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

CAS No.: 2703782-29-8

Cat. No.: VC11541862

Molecular Formula: C13H17Cl2NO

Molecular Weight: 274.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride - 2703782-29-8

Specification

CAS No. 2703782-29-8
Molecular Formula C13H17Cl2NO
Molecular Weight 274.18 g/mol
IUPAC Name [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride
Standard InChI InChI=1S/C13H16ClNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H
Standard InChI Key KYLUUOGVZTYJLD-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO.Cl

Introduction

[5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a complex organic compound belonging to the category of bicyclic amines. It features a bicyclic structure with a seven-membered ring fused to a smaller ring, incorporating a nitrogen atom. The compound also includes a chlorophenyl group attached at one end and a hydroxymethyl group on the nitrogen atom, contributing to its unique properties .

Key Features:

  • Bicyclic Structure: Incorporates a nitrogen atom within the ring system.

  • Chlorophenyl Group: Attached at the 5-position, contributing to its chemical diversity.

  • Hydroxymethyl Group: Present on the nitrogen atom, influencing its reactivity and potential bioactivity.

Synthesis and Chemical Reactions

The synthesis of [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps, with specific reaction conditions (temperature, solvent, catalysts) affecting yield and purity. The compound can undergo various chemical reactions typical for amines and aromatic compounds, which are crucial for modifying it for specific applications in medicinal chemistry or material science.

Potential Applications and Biological Activity

Research suggests that compounds with similar structures to [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride may exhibit significant biological activities, including potential interactions with neurotransmitter receptors. These interactions could lead to applications in pharmacology, particularly as analgesics or psychoactive agents due to their structural similarity to known active compounds.

Biological Activity:

  • Neurotransmitter Receptor Interaction: Potential for influencing mood regulation and cognitive functions.

  • Pharmacological Applications: Possible use in developing drugs targeting central nervous system disorders.

Comparison with Similar Compounds

Several compounds share structural similarities with [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, including variations in the chlorophenyl position or substituents on the phenyl ring. These variations can lead to different biological activities and applications.

Compound NameCAS NumberKey Features
[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanolNot specifiedDifferent chlorophenyl position
[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanolNot specifiedTwo chlorine substituents on the phenyl ring
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride2920400-91-3Fluorine substituent instead of chlorine

Research Findings and Future Directions

Preliminary studies indicate that compounds like [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride may interact with neurotransmitter receptors, suggesting potential therapeutic effects. Further research is needed to fully understand its pharmacodynamics and to explore its applications in pharmacology.

Future Research Directions:

  • Pharmacological Studies: Investigate its interaction with various receptors and enzymes.

  • Synthetic Optimization: Improve synthesis methods for higher yield and purity.

  • Biological Activity Assessment: Evaluate its potential as a therapeutic agent in central nervous system disorders.

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